α-conotoxin-GID
Description
Overview of Conus Peptides and Neurotoxins
Cone snails, belonging to the genus Conus, are predatory marine gastropods that utilize a sophisticated venom apparatus to capture prey and for defense. pnas.orgcanterbury.ac.uk This venom is a complex cocktail containing hundreds of unique, small, disulfide-rich peptide neurotoxins known as conotoxins or conopeptides. pnas.orgcanterbury.ac.ukkau.edu.sa These peptides have evolved to be highly potent and selective for a vast array of neuronal targets, including ion channels and receptors, making them invaluable tools for neuropharmacological research and as potential templates for drug development. canterbury.ac.ukkau.edu.sa
The immense diversity of conotoxins necessitates a structured classification system. Primarily, they are grouped into gene superfamilies based on the high conservation of their N-terminal endoplasmic reticulum (ER) signal sequence in the precursor peptide. pnas.orgkau.edu.sa This genetic classification is a robust indicator of evolutionary relationships.
Further classification is based on two key features: the arrangement of cysteine residues (the cysteine framework) and the specific pharmacological target. The cysteine framework defines the structural scaffold of the peptide, while the pharmacological family is determined by its primary molecular target. kau.edu.saresearchgate.net For instance, α-conotoxins target nicotinic acetylcholine (B1216132) receptors, whereas ω-conotoxins target voltage-gated calcium channels and μ-conotoxins target voltage-gated sodium channels. scispace.com
| Pharmacological Family | Primary Molecular Target |
|---|---|
| α (Alpha) | Nicotinic Acetylcholine Receptors (nAChRs) |
| δ (Delta) | Voltage-gated Sodium Channels (activators) |
| γ (Gamma) | Neuronal PACAP-like Receptors |
| κ (Kappa) | Voltage-gated Potassium Channels |
| μ (Mu) | Voltage-gated Sodium Channels (blockers) |
| ω (Omega) | Voltage-gated Calcium Channels |
α-Conotoxins are a prominent family of conopeptides that act as competitive antagonists at nicotinic acetylcholine receptors (nAChRs). canterbury.ac.ukscispace.com nAChRs are archetypal ligand-gated ion channels, which are transmembrane proteins that open to allow ion passage upon binding by a chemical messenger like the neurotransmitter acetylcholine. canterbury.ac.ukmdpi.com By binding to nAChRs, α-conotoxins can block the flow of ions, thereby inhibiting neurotransmission at these specific synapses. scispace.com
These small peptides, typically 12-20 amino acids long, are characterized by a conserved CC-Xm-C-Xn-C cysteine framework, which forms two disulfide bonds. nih.gov The number of amino acid residues in the two loops between the cysteines (m and n) is used to further subdivide α-conotoxins (e.g., α4/7, α3/5). nih.gov This structural variation contributes to their remarkable selectivity for different nAChR subtypes. canterbury.ac.uknih.gov This exquisite specificity makes α-conotoxins powerful pharmacological probes for differentiating between nAChR subtypes and elucidating their distinct physiological roles. mdpi.com
Classification and Diversity of Conotoxins
Significance of Nicotinic Acetylcholine Receptors (nAChRs) in Neurophysiology
Nicotinic acetylcholine receptors are critical components of the nervous system in vertebrates, found in the central and peripheral nervous systems, at the neuromuscular junction, and in various other tissues. wikipedia.org They are receptors for the endogenous neurotransmitter acetylcholine and are also activated by nicotine (B1678760). sigmaaldrich.comnih.gov As ionotropic receptors, they mediate fast synaptic transmission by directly coupling ligand binding to the opening of an intrinsic ion channel permeable to cations like sodium, potassium, and calcium. wikipedia.orgsigmaaldrich.com
Mammalian nAChRs are pentameric proteins, meaning they are composed of five subunits arranged around a central pore. sigmaaldrich.comfrontiersin.org These subunits are drawn from a large portfolio of gene products, including ten α subunits (α1-α10) and four β subunits (β1-β4). sigmaaldrich.com The combination of different subunits leads to a vast diversity of nAChR subtypes with distinct pharmacological and biophysical properties. frontiersin.org
The subunits expressed in skeletal muscle (α1, β1, γ, δ, ε) are distinct from those found in neurons. sigmaaldrich.com The predominant nAChR subtypes in the mammalian brain are heteromeric α4β2 and homomeric α7 receptors. sigmaaldrich.com The α4β2 subtype is the most abundant nAChR in the brain. researchgate.netsmartox-biotech.com These receptors are involved in a wide range of physiological processes, including cognitive functions like learning and memory, attention, and the modulation of neurotransmitter release. mdpi.comacnp.orgresearchgate.net In the peripheral nervous system, they are essential for autonomic signaling and for controlling muscle contraction at the neuromuscular junction. wikipedia.orgnih.gov
The diverse roles of neuronal nAChRs in brain function have made them significant targets for pharmacological research and drug development. frontiersin.orgtandfonline.com Dysregulation of nAChR activity is implicated in a variety of neurological and psychiatric conditions, including nicotine addiction, Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain. researchgate.nettandfonline.comnih.gov
The development of subtype-selective ligands is crucial for understanding the specific functions of different nAChR subtypes and for creating therapeutics with fewer side effects. acnp.org Natural toxins, such as epibatidine (B1211577) and the α-conotoxins, have been instrumental in this endeavor. tandfonline.comfrontiersin.org Their high potency and selectivity provide templates for the rational design of novel modulators aimed at these important therapeutic targets. frontiersin.org The α4β2 nAChR, for instance, is a validated target for smoking cessation therapies. researchgate.net
Mammalian nAChR Subtypes and Functional Roles
Discovery and Initial Characterization of α-Conotoxin-GID
This compound was discovered through assay-directed fractionation of crude venom from the fish-hunting cone snail, Conus geographus. smartox-biotech.comnih.govresearchgate.net Its isolation revealed a peptide with several unique structural features that distinguish it from many other α-conotoxins. nih.govuq.edu.au
Unlike most α-conotoxins which have a simple glycine (B1666218) or are directly at the N-terminus, α-GID possesses a four-amino-acid extension at its N-terminal end. smartox-biotech.comuq.edu.au Furthermore, it contains post-translationally modified amino acids, including a gamma-carboxyglutamate (B555490) (Gla) residue and a hydroxyproline (B1673980) (Hyp) residue. smartox-biotech.comnih.gov Another distinguishing characteristic is its lack of a C-terminal amidation, a common modification in other conotoxins. nih.govuq.edu.au
Structurally, this compound is classified as an α4/7-conotoxin, based on the number of amino acids in the loops formed by its two disulfide bonds. smartox-biotech.com Initial characterization of its activity showed that it is a potent and selective blocker of several neuronal nAChR subtypes. smartox-biotech.comuq.edu.au It exhibits strong antagonism at rat α3β2 and α7 nAChRs, with IC₅₀ values of 3 nM and 5 nM, respectively. nih.gov Notably, it was the first conotoxin found to have substantial inhibitory activity at the rat α4β2 nAChR subtype, with a reported IC₅₀ of around 150 nM. researchgate.netnih.govuq.edu.au It is significantly less potent (at least 1000-fold) at the muscle nAChR (α1β1γδ) and the neuronal α3β4 and α4β4 subtypes. smartox-biotech.comuq.edu.au
| nAChR Subtype | IC₅₀ Value | Reference |
|---|---|---|
| α3β2 | 3 nM | nih.gov |
| α7 | 5 nM | nih.gov |
| α4β2 | ~150 nM | researchgate.netnih.govuq.edu.au |
| α1β1γδ | > 3000 nM | smartox-biotech.comuq.edu.au |
| α3β4 | > 3000 nM | smartox-biotech.comuq.edu.au |
| α4β4 | > 3000 nM | smartox-biotech.comuq.edu.au |
Subsequent research has highlighted the functional importance of its unique N-terminal tail. Deletion of this four-residue sequence was found to significantly decrease its activity at the α4β2 nAChR, while having less effect on its potency at the α3β2 and α7 subtypes. nih.gov This finding underscores the role of the extended N-terminus in conferring selectivity and affinity for the α4β2 receptor, a key target in neuropharmacology. researchgate.netresearchgate.net
Origin and Isolation from Conus geographus Venom
This compound was originally isolated from the venom of the fish-hunting cone snail, Conus geographus. uow.edu.aunih.govsmartox-biotech.com The isolation process involves assay-directed fractionation of the crude venom, a complex cocktail of numerous bioactive peptides. uow.edu.aunih.gov This method allows for the separation and purification of individual conotoxins based on their biological activity. Conus geographus is also the source of other well-known α-conotoxins, such as GI, GIA, and GII, which primarily target muscle-type nAChRs. smartox-biotech.comnih.gov
Unique Structural and Sequence Features of this compound
This compound is a 19-amino acid peptide and is classified as an α4/7-conotoxin, based on the number of amino acid residues in the two loops formed by its disulfide bonds. smartox-biotech.com Specifically, it has four residues in the first loop and seven in the second. smartox-biotech.com The disulfide bond connectivity is between the first and third cysteine residues (CysI-CysIII) and the second and fourth cysteine residues (CysII-CysIV), resulting in a globular structure. smartox-biotech.commdpi.com
However, several features distinguish this compound from other members of the α-conotoxin family.
N-Terminal Extension Peculiarities
A significant distinguishing characteristic of this compound is its extended N-terminal sequence. uow.edu.aumdpi.comvliz.be Unlike most α-conotoxins, which typically have a glycine residue or a very short N-terminus preceding the first cysteine, GID possesses a four-amino-acid tail. uow.edu.aunih.govvliz.be This N-terminal extension has been shown to be crucial for its interaction with certain nAChR subtypes. uow.edu.aunih.govresearchgate.net Deletion of this four-residue tail significantly reduces its activity at the α4β2 nAChR subtype, while having a lesser effect on its potency at α3β2 and α7 nAChRs. uow.edu.aunih.gov Despite its functional importance, this N-terminal tail appears to be disordered in solution. uow.edu.aunih.gov
Distinct Post-Translational Modifications (e.g., γ-Carboxyglutamic Acid, Hydroxyproline)
This compound undergoes notable post-translational modifications, which are enzymatic alterations of amino acids after the peptide has been synthesized. uow.edu.ausmartox-biotech.commdpi.comvliz.be These modifications are not as common in α-conotoxins as in other conotoxin classes, further highlighting the uniqueness of GID. mdpi.com
The two key post-translational modifications in this compound are:
γ-Carboxyglutamic Acid (Gla): This modified amino acid is present at position 4 of the peptide sequence. uow.edu.ausmartox-biotech.com γ-Carboxyglutamic acid is formed by the vitamin K-dependent carboxylation of glutamic acid residues. ashpublications.orgacs.org While the hydroxylation of proline appears to be important for its activity, the gamma-carboxyglutamation of glutamic acid at position 4 does not seem to be critical for the inhibition of nAChRs. uniprot.org
Hydroxyproline (Hyp): Found at position 16, hydroxyproline is another significant post-translational modification in GID. uow.edu.ausmartox-biotech.com The hydroxylation of proline is a common modification in various proteins and peptides from both plants and animals. nih.govacs.org In conotoxins, this modification can influence both their folding and biological activity. nih.govacs.org Specifically for GID, the hydroxylation of proline at position 16 is important for its inhibitory activity, particularly at the α4β2 nAChR subtype. uniprot.org Synthetic versions of GID lacking this modification show a significant decrease in their ability to inhibit this receptor. uniprot.org
Another distinguishing feature of this compound is its free C-terminal carboxylate, whereas most α-conotoxins have an amidated C-terminus. uow.edu.ausmartox-biotech.commdpi.com
Properties
Molecular Formula |
C84H135N31O30S4 |
|---|---|
Molecular Weight |
2185.45 g/mol |
Appearance |
White lyophilized solidPurity rate: > 95 %AA sequence: Ile-Arg-Asp-Gla-Cys5-Cys6-Ser-Asn-Pro-Ala-Cys11-Arg-Val-Asn-Asn-Hyp-His-Val-Cys19-OH Disulfide bonds: Cys5-Cys11 and Cys6-Cys19Length (aa): 19 |
Origin of Product |
United States |
Structural Characterization and Conformational Dynamics of α Conotoxin Gid
Primary Amino Acid Sequence Analysis and Atypical Residues
α-Conotoxin-GID is a 19-amino acid peptide. antibodies-online.com A defining characteristic of GID is its extended N-terminal tail, a feature not commonly seen in other neuronally selective α-conotoxins. smartox-biotech.comvliz.be This four-amino-acid tail is crucial for its activity at the α4β2 nAChR subtype. uq.edu.auuow.edu.au Deletion of this N-terminal sequence significantly reduces its blocking activity at the α4β2 receptor, while its potency at α3β2 and α7 nAChRs remains largely unaffected. uow.edu.aunih.gov
The primary sequence of this compound also features post-translational modifications, including a γ-carboxyglutamate (Gla) residue and a hydroxyproline (B1673980) (Hyp) residue. uq.edu.auuow.edu.au Unlike most α-conotoxins, GID possesses a C-terminal carboxylate instead of the more common C-terminal amide. mdpi.comnih.gov This seemingly minor difference has a significant functional impact, as replacing the carboxylate with a carboxamide leads to a loss of activity at the α4β2 nAChR. mdpi.com Another atypical feature is the presence of an arginine residue at position 12, a position typically occupied by a hydrophobic or aromatic residue in other α-conotoxins. mdpi.com This arginine residue has been shown to be important for the activity of GID at the α4β2 and α7 nAChR subtypes. uq.edu.auuow.edu.au
Table 1: Primary Amino Acid Sequence of this compound
| Residue Number | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) | Notes |
|---|---|---|---|
| 1 | Isoleucine | I | |
| 2 | Arginine | R | |
| 3 | Aspartic Acid | D | |
| 4 | γ-carboxyglutamate | Gla (γ) | Post-translational modification |
| 5 | Cysteine | C | Forms disulfide bond |
| 6 | Cysteine | C | Forms disulfide bond |
| 7 | Serine | S | |
| 8 | Asparagine | N | |
| 9 | Proline | P | |
| 10 | Alanine (B10760859) | A | |
| 11 | Cysteine | C | Forms disulfide bond |
| 12 | Arginine | R | Atypical residue for this position |
| 13 | Valine | V | |
| 14 | Asparagine | N | |
| 15 | Asparagine | N | |
| 16 | Hydroxyproline | Hyp (O) | Post-translational modification |
| 17 | Histidine | H | |
| 18 | Valine | V | |
| 19 | Cysteine | C | Forms disulfide bond, C-terminal carboxylate |
Note: The sequence is based on data from multiple sources. antibodies-online.comvliz.be
Disulfide Bond Connectivity and Isomerism in α-Conotoxins
The four cysteine residues in α-conotoxins can form three possible disulfide bond isomers: globular, ribbon, and bead. vliz.bemdpi.com These different connectivities result in distinct three-dimensional structures and can lead to varied pharmacological properties. core.ac.ukresearchgate.net
The native and most common conformation for α-conotoxins is the globular isomer, which has a disulfide bond linkage of CysI–CysIII and CysII–CysIV. vliz.benih.gov In this compound, this corresponds to disulfide bonds between Cys5-Cys11 and Cys6-Cys19. antibodies-online.com This globular structure is the naturally occurring form for most α-conotoxins. vliz.be
In addition to the globular form, α-conotoxins can also exist as ribbon (CysI–CysIV, CysII–CysIII) and bead (CysI–CysII, CysIII–CysIV) isomers. nih.govmdpi.com While generally considered non-native, some ribbon isomers have been found to be as active or even more potent than their globular counterparts. core.ac.uk For instance, the ribbon isomer of α-conotoxin AuIB demonstrates higher potency than its globular form. vliz.becore.ac.uk The study of these different isomers provides valuable insights into the structure-activity relationships of these peptides. core.ac.uk For α-conotoxin GID, computational studies have explored the interactions of both the globular and ribbon isomers with the α4β2 nAChR, suggesting that it is possible to target this receptor with different peptide conformations. mdpi.com
The two disulfide bonds in this compound are crucial for stabilizing its three-dimensional structure. researchgate.net This rigid scaffold is essential for its biological activity, as it correctly orients the amino acid residues necessary for binding to its target receptors. mdpi.com The disulfide framework, in conjunction with a conserved proline residue, helps to create two distinct loops that are key to the toxin's pharmacophore. mdpi.com
Ribbon and Bead Isomers: Structural and Functional Implications
Three-Dimensional Structural Determination Methodologies
The three-dimensional structure of α-conotoxins provides critical insights into how specific residues contribute to their binding and biological activity. mdpi.com
X-ray Crystallography of α-Conotoxin-Acetylcholine Binding Protein (AChBP) Complexes
Direct X-ray crystal structures of this compound in complex with an acetylcholine (B1216132) binding protein (AChBP) are not prominently reported in the reviewed literature. Instead, high-resolution X-ray crystal structures of AChBP complexed with other α-conotoxins serve as critical templates for understanding the binding of GID. uq.edu.aunih.gov AChBPs are soluble proteins that are structural and pharmacological homologs of the ligand-binding domains (LBDs) of nicotinic acetylcholine receptors (nAChRs). researchgate.netcore.ac.uknih.gov Consequently, crystal structures of complexes such as α-conotoxin GIC with Aplysia californica AChBP (Ac-AChBP) at 2.1 Å resolution, or a PnIA variant with Ac-AChBP (PDB: 2BR8), provide foundational insights into the general binding mode of α-conotoxins. nih.govresearchgate.netnih.gov These structures reveal that α-conotoxins typically bind at the interface between two AChBP subunits. researchgate.net This structural information is leveraged extensively in computational studies to build models of GID interacting with its nAChR targets. researchgate.netnih.gov
Computational Structural Biology of this compound
Homology Modeling of this compound and Receptor Complexes
In the absence of direct crystal structures for GID-receptor complexes, homology modeling has been a primary tool for investigating its interactions. Researchers have constructed molecular models of this compound bound to various nAChR subtypes, particularly the α4β2 nAChR, which is a key target for nicotine (B1678760) addiction research. pnas.orgsmartox-biotech.com
A common approach involves using the X-ray co-crystal structure of another α-conotoxin, such as a PnIA variant, bound to Ac-AChBP (PDB: 2BR8) as a template. nih.govresearchgate.net Based on the sequence homology between AChBP and the extracellular domain of nAChRs, models of the GID/α4β2 complex have been built. nih.govsmartox-biotech.com These models have been instrumental in rationalizing structure-activity relationships and guiding the design of novel GID analogues with potentially improved affinity and selectivity. researchgate.netnih.govsmartox-biotech.com For instance, a homology model of GID bound to the human α4β2 nAChR was created to identify potential interactions that could enhance binding affinity, leading to the synthesis and testing of 22 GID analogues. researchgate.netnih.gov Similarly, homology models of [γ4E]GID complexed with rat α3β2, α4β2, and α7 nAChRs were constructed using templates like the Ac-AChBP/PnIA complex and the human α4β2 nAChR structure (PDB: 5KXI). mdpi.com
| Study Focus | Target Receptor Model | Template PDB ID(s) | Key Findings/Purpose |
| Design of GID analogues | Human α4β2 nAChR | 2BR8 (Ac-AChBP/PnIA variant) | Identified potential interactions to enhance affinity, leading to the design of 22 analogues. nih.govresearchgate.netnih.gov |
| Virtual screening of GID analogues | α4β2 nAChR | Not specified, based on AChBP/conotoxin structures | Development of the ToxDock algorithm to reliably dock GID and predict bioactive mutants. pnas.org |
| Binding mode analysis of [γ4E]GID | Rat α3β2, α4β2, α7 nAChRs | 2BR8, 5KXI, 6CNK, 6CNJ | Deduced binding modes at various subunit interfaces to guide the design of selective inhibitors. mdpi.com |
Molecular Dynamics (MD) Simulations
MD simulations are employed to refine homology models and to explore the dynamic nature of the this compound-receptor interaction over time. mdpi.com These simulations provide insights into the stability of the complex and the pathways of binding and unbinding.
MD simulations have been used to assess the stability of computationally generated models of GID in complex with its target receptors. researchgate.net For example, after docking GID to a homology model of the α4β2 nAChR, energy minimization and MD simulations can be used to refine the conformation of the complex. mdpi.comresearchgate.net Studies on the globular isomer of [γ4E]GID ([γ4E]gGID) interacting with nAChR models have used MD simulations to validate the predicted binding modes. mdpi.com The stability of the toxin's conformation and its key interactions within the receptor's binding pocket are monitored throughout the simulation. The root-mean-square-fluctuation (RMSF) of atoms can be calculated to identify flexible regions of the complex, such as the receptor's C-loop, which is crucial for binding. elifesciences.org
Specialized MD techniques, such as umbrella sampling simulations, have been utilized to delineate the unbinding pathway of GID analogues from their receptors. nih.gov A notable study investigated the unbinding mechanism of the [ϒ4E]GID analogue from the agonist binding pockets of both the α4β2 and human α7 (hα7) nAChRs. nih.govbiorxiv.org These simulations revealed distinct unbinding pathways for the toxin from the two different receptor subtypes. nih.gov This analysis helps to identify specific interactions, including those far from the primary orthosteric binding site, that contribute to the differences in binding affinity and potency observed experimentally. nih.gov By understanding the interactions that occur during the unbinding event, researchers can identify key residues that are critical for stable binding, providing a roadmap for designing new GID analogues with enhanced potency, particularly for the α4β2 subtype where highly potent inhibitors are lacking. nih.govacs.org
Conformational Dynamics and Stability Analysis
Molecular Docking Studies for Binding Site Prediction
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to another. nih.gov It has been a cornerstone for predicting the binding site of this compound on its nAChR targets. pnas.orgmdpi.com
Given the challenges of docking large, flexible peptides like GID, specialized algorithms have been developed. pnas.org One such algorithm, ToxDock, utilizes ensemble-docking and extensive conformational sampling to reliably dock this compound to a homology model of the α4β2 nAChR. pnas.orgrcsb.org This method was successfully used in a virtual screen that correctly identified three bioactive GID mutants (GID[A10V], GID[V13I], and GID[V13Y]) and one inactive variant from a pool of candidates. pnas.orgrcsb.orgpdbj.org The docking simulations predicted binding poses that were then validated by experimental testing. pnas.org
Docking studies, often based on the NMR structure of α-conotoxin GID (PDB: 1MTQ), help to identify key residues involved in the interaction. researchgate.net For example, models of GID docked to the hα4β2 nAChR suggested that Asp3, Arg12, and Asn14 are required for binding. nih.gov These predictions provide a structural hypothesis for experimental validation and guide site-directed mutagenesis studies to probe the function of individual amino acids in the binding interaction. nih.gov
| Docking Study | Software/Algorithm | Receptor Model | Key Findings and Validated Mutants |
| Virtual screening of GID analogues | ToxDock | α4β2 nAChR homology model | Correctly predicted activity of four GID analogues, identifying bioactive mutants GID[A10V], GID[V13I], and GID[V13Y]. pnas.orgrcsb.org |
| Binding mode prediction | Not specified | Human α4β2 nAChR homology model | Predicted that residues Asp3, Arg12, and Asn14 are critical for binding. nih.gov |
| Analogue design | Not specified | GID/α4β2 complex model | Identified additional interactions that led to the design of 22 GID analogues, including GID[A10S], GID[V13I], and GID[V18N] with improved selectivity profiles. nih.govsmartox-biotech.com |
Pharmacological Profile and Receptor Interaction Mechanisms of α Conotoxin Gid
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Specificity
α-Conotoxin-GID (GID), a peptide isolated from the venom of the marine cone snail Conus geographus, demonstrates a distinct and selective pharmacological profile against various subtypes of neuronal nicotinic acetylcholine receptors (nAChRs). smartox-biotech.comuow.edu.au Unlike many other α-conotoxins, GID is characterized by an unusual four-residue N-terminal tail, post-translational modifications including γ-carboxyglutamate (Gla) and hydroxyproline (B1673980) (Hyp), and a C-terminal carboxylate instead of the more common amide. uow.edu.aumdpi.comnih.gov These structural features contribute to its unique pattern of nAChR subtype inhibition.
This compound exhibits high potency as an antagonist for both the α3β2 and α7 neuronal nAChR subtypes. smartox-biotech.comuq.edu.au Electrophysiological studies have consistently determined its half-maximal inhibitory concentration (IC₅₀) to be in the low nanomolar range for these receptors. Specifically, the IC₅₀ value for its inhibition of rat α3β2 nAChRs is approximately 3 nM, while for the rat α7 nAChR, the IC₅₀ is around 5 nM. smartox-biotech.comuow.edu.auantibodies-online.commayflowerbio.com This potent activity at two different neuronal nAChR subtypes makes GID a unique member of the α4/7 family of conotoxins, which are classified based on the spacing of cysteine residues. smartox-biotech.comantibodies-online.com Other α4/7-conotoxins, such as PnIA and PnIB, typically show greater selectivity for one of these subtypes over the other. smartox-biotech.comsambomed.co.kr
The activity of GID at these receptors is influenced by specific residues within its sequence. For instance, alanine-scanning mutagenesis has revealed that a conserved proline residue is critical for activity at both α7 and α3β2 subtypes. researchgate.net However, other residues contribute differentially; Arg12 is important for α7 activity but not for α3β2 activity. uow.edu.au
| nAChR Subtype | IC₅₀ Value (nM) | Source |
|---|---|---|
| α3β2 | 3 | smartox-biotech.comuq.edu.auantibodies-online.commayflowerbio.com |
| α7 | 5 | smartox-biotech.comuq.edu.auantibodies-online.commayflowerbio.com |
While still potent, this compound displays a lower affinity for the α4β2 nAChR subtype compared to α3β2 and α7. smartox-biotech.com The reported IC₅₀ value for the inhibition of α4β2 nAChRs is approximately 150 nM. smartox-biotech.comuow.edu.auuq.edu.auantibodies-online.commayflowerbio.com The α4β2 nAChR is the most abundant nicotinic receptor subtype in the mammalian brain, making toxins that target it, like GID, of significant interest for pharmacological research. researchgate.net
A key structural determinant for GID's activity at the α4β2 receptor is its unique, extended N-terminal tail. smartox-biotech.comresearchgate.net Studies involving the deletion of this four-amino-acid sequence (GIDΔ1-4) showed a significant decrease in inhibitory activity at the α4β2 nAChR. uow.edu.au Conversely, this truncation had minimal effect on the toxin's potency at α3β2 and α7 nAChRs. uow.edu.auuq.edu.au This finding highlights the crucial role of the N-terminal tail in modulating receptor subtype selectivity. nih.gov Further research has focused on creating GID analogues to improve selectivity for the α4β2 subtype. For example, the analogue GID[V18N] was found to retain inhibitory activity at α4β2 while having no measurable activity at the α3β2 subtype, making it a highly selective α4β2 nAChR antagonist. nih.gov
This compound demonstrates marked selectivity for its primary targets over other nAChR subtypes. It is reported to be at least 1,000-fold less potent at the muscle-type α1β1γδ nAChR and the neuronal α3β4 and α4β4 subtypes. smartox-biotech.comuow.edu.auuq.edu.auantibodies-online.commayflowerbio.com This significant difference in potency underscores its specificity as a pharmacological tool for probing the function of α3β2, α7, and to a lesser extent, α4β2 nAChRs, without significantly affecting these other receptor combinations. smartox-biotech.com
| nAChR Subtype | Inhibitory Potency (IC₅₀) | Selectivity Note | Source |
|---|---|---|---|
| α3β2 | ~3 nM | High Potency | smartox-biotech.comantibodies-online.comresearchgate.netmdpi.com |
| α7 | ~5 nM | High Potency | smartox-biotech.comantibodies-online.comresearchgate.netmdpi.com |
| α4β2 | ~150 nM | Moderate Potency | smartox-biotech.comuq.edu.auantibodies-online.comresearchgate.netmdpi.com |
| α1β1γδ | >3,000 nM | >1000-fold less potent | smartox-biotech.comuow.edu.auantibodies-online.com |
| α3β4 | >3,000 nM | >1000-fold less potent | smartox-biotech.comuow.edu.auantibodies-online.com |
| α4β4 | >3,000 nM | >1000-fold less potent | smartox-biotech.comuow.edu.auantibodies-online.com |
Inhibition Profile at α4β2 Neuronal nAChRs
Mechanisms of nAChR Antagonism by this compound
α-Conotoxins, as a class, are well-established competitive antagonists of nAChRs. mdpi.commdpi.comnih.gov They function by binding to the same site as the endogenous agonist, acetylcholine—the orthosteric binding site. nih.gov this compound follows this mechanism, physically occluding the binding pocket and preventing the channel activation that would normally be triggered by acetylcholine. smartox-biotech.comantibodies-online.comresearchgate.net This competitive antagonism is a hallmark of α-conotoxins and is central to their ability to inhibit nAChR function. mdpi.com
The orthosteric binding site of nAChRs is located at the interface between subunits. In heteromeric receptors, such as α3β2 and α4β2, these interfaces are formed between the 'principal' face of an α-subunit, denoted as α(+), and the 'complementary' face of a non-α (e.g., β) subunit, denoted as β(−). In homomeric receptors like α7, the interface is between two α-subunits, α(+)α(−). mdpi.com
Molecular modeling studies have provided insights into how this compound interacts with these interfaces to achieve its subtype specificity. mdpi.com
α4(+)β2(−) and α4(+)α4(−) Interfaces: Computational models have been used to deduce the binding mode of globular GID at the α4(+)β2(−) interface and a ribbon isomer of GID at the α4(+)α4(−) interface. mdpi.com The interaction at the α4(+)β2(−) interface is particularly influenced by GID's N-terminal tail, which appears to interact with a specific residue (R188) on the α4(+) face, explaining the tail's importance for activity at this subtype. mdpi.com
α3(+)β2(−) and α7(+)α7(−) Interfaces: The binding modes of GID have also been modeled at the α3(+)β2(−) and α7(+)α7(−) interfaces to understand the basis of its high potency. mdpi.com Specific electrostatic and hydrophobic contacts between the toxin and residues lining the binding pocket at these interfaces are responsible for the high-affinity interaction. mdpi.com For instance, modeling has suggested that a potential hydrogen bond between the Asn18 residue in the GID[V18N] analogue and a tyrosine residue (Y195) in the α4β2 receptor, an interaction not possible in the α3β2 subtype, contributes to its enhanced selectivity. vliz.be
These detailed interface interactions, which vary between different nAChR subtypes, are the molecular foundation for the specific pharmacological profile of this compound.
Molecular Determinants of Binding Affinity and Specificity
The binding of this compound to nAChRs is a complex process governed by specific structural features of the toxin. These include its N-terminal tail, post-translational modifications, and the contribution of individual amino acid residues.
A distinctive feature of this compound, isolated from Conus geographus, is its extended N-terminal tail, which is unusual among α-conotoxins. researchgate.netmdpi.com This four-residue tail plays a crucial role in the toxin's interaction with the α4β2 nAChR subtype. researchgate.netjcu.edu.au In fact, the high affinity of GID for α4β2 receptors is largely attributed to this N-terminal extension. researchgate.net
Studies have shown that the N-terminal tail of globular GID (gGID) interacts with the rat α4β2 nAChR, highlighting its importance for the toxin's activity at this specific subtype. mdpi.com Deletion of this tail, or alanine (B10760859) substitutions within it, leads to a significant decrease in its antagonistic potency at the α4β2 nAChR. mdpi.comnih.gov Interestingly, while the tail is critical for α4β2 activity, its removal does not abolish activity at the α7 and α3β2 subtypes, suggesting a key role in receptor subtype selectivity. nih.govmdpi.com Despite its functional importance, the N-terminal tail of GID appears to be disordered in solution. mdpi.com
Other α-conotoxins, such as AnIB and LsIA, also possess extended N- or C-terminal tails that modulate their activity. mdpi.com For instance, truncation of the N-terminal tail of LsIA resulted in a roughly 10-fold decrease in activity at the α3β2 nAChR. mdpi.com
This compound features post-translational modifications, including a γ-carboxyglutamate (Gla) residue at position 3 and a hydroxyproline residue. nih.govvliz.be The presence of γ-carboxyglutamate in the N-terminal tail is a notable feature. nih.gov However, research indicates that mutating this Gla residue at position 3 to glutamic acid does not significantly impact the pharmacological activity of GID. nih.gov
Another significant post-translational modification in many conotoxins is C-terminal amidation. nih.gov In the case of GID, it possesses a C-terminal carboxylate. nih.gov Substitution of this with a C-terminal carboxamide results in a loss of activity at the α4β2 nAChR, indicating the importance of this feature for interaction with this specific receptor subtype. nih.govmdpi.com
Interactive Table: Impact of Modifications on this compound Activity
| Modification | Receptor Subtype | Effect on Activity | Reference |
|---|---|---|---|
| Deletion of N-terminal tail | α4β2 nAChR | Significant decrease in potency | nih.gov |
| Deletion of N-terminal tail | α7 and α3β2 nAChRs | Retains activity | nih.gov |
| Substitution of C-terminal carboxylate with carboxamide | α4β2 nAChR | Loss of activity | nih.govmdpi.com |
| Mutation of Gla to Glu at position 3 | Not specified | Does not affect pharmacological activity | nih.gov |
Alanine-scanning mutagenesis has been employed to identify key residues in this compound responsible for its interaction with different nAChR subtypes. researchgate.netresearchgate.net These studies have revealed that the contribution of specific residues varies depending on the receptor subtype.
For the α7 nAChR, residues Asp3 , Arg12 , and Asn14 are critical for inhibition. researchgate.netsmartox-biotech.com The proline residue at position 9 (Pro9 ) is also important for activity at the α7, α3β2, and α4β2 subtypes. researchgate.netnih.gov Pro9 is considered a structural determinant for activity at all three subtypes. researchgate.net
The interaction with the α3β2 subtype is heavily dependent on Pro9 , which is the most critical residue for activity. researchgate.netsmartox-biotech.com While less critical than Pro9, Asp3 and Arg12 also contribute to the interaction with this subtype. nih.gov
Binding to the α4β2 nAChR appears to be particularly sensitive to mutations, with very few tested mutations retaining activity, suggesting a tightly defined binding site. researchgate.netjcu.edu.au An alanine scan revealed that most non-cysteine residues are necessary for binding. nih.govArg12 is a key residue for activity at the α4β2 and α7 subtypes, but not for the α3β2 subtype. smartox-biotech.com The mutation of Arg12 to alanine leads to a significant decrease in activity at the α4β2 nAChR. nih.gov Computational models suggest that Arg12 in GID may interact with position 59 of the β2 subunit. researchgate.netAsn14 has also been identified as being directly involved in interactions with the receptor. nih.gov
Interactive Table: Key Residue Contributions to Receptor Inhibition
| Residue | α7 nAChR | α3β2 nAChR | α4β2 nAChR | Reference |
|---|---|---|---|---|
| Asp3 | Critical | Contributes | - | researchgate.netsmartox-biotech.comnih.gov |
| Pro9 | Important | Most Critical | Important | researchgate.netresearchgate.netsmartox-biotech.comnih.gov |
| Arg12 | Critical | Contributes | Critical | researchgate.netnih.govsmartox-biotech.comnih.gov |
| Asn14 | Critical | - | Important | researchgate.netnih.govnih.gov |
Structure Activity Relationship Sar Studies and Analog Design for α Conotoxin Gid
Systematic Mutagenesis Approaches
Systematic mutagenesis, a cornerstone of SAR studies, involves the methodical replacement of amino acids to probe their functional importance. mdpi.commdpi.com This has been extensively applied to α-GID to understand the molecular basis of its interactions with various nAChR subtypes. mdpi.comresearchgate.net
Alanine-Scanning Mutagenesis for Critical Residue Identification
Alanine-scanning mutagenesis is a technique where individual amino acid residues are systematically replaced with alanine (B10760859) to identify their contribution to a peptide's function. mdpi.com Studies on α-GID have revealed that the binding interactions are complex and subtype-specific.
For the α7 nAChR, residues Asp3, Arg12, and Asn14 have been identified as critical for inhibitory activity. researchgate.netsmartox-biotech.com In the case of the α3β2 nAChR, the conserved Pro9 residue is essential for inhibition. researchgate.netsmartox-biotech.com
Interestingly, mutagenesis studies indicate that the binding site for α-GID on the α4β2 subtype is very specific, as very few mutations are tolerated without a significant loss of activity. researchgate.netsmartox-biotech.com This suggests a tightly defined binding pocket. researchgate.net While all residues within the cysteine framework are important for binding to α3β2 and α7 nAChRs, selectivity for the α4β2 subtype is not solely dependent on the N-terminal tail. mdpi.com Pro9 plays a crucial role in maintaining the three-dimensional structure of GID, and Arg12 and Asn14 are directly involved in receptor binding interactions. mdpi.com The mutation of Arg12 to alanine, for instance, leads to a significant decrease in activity at the α4β2 and α7 nAChRs, but not at the α3β2 subtype. nih.govuq.edu.au
| Residue | Mutation | Effect on α7 nAChR Activity | Effect on α3β2 nAChR Activity | Effect on α4β2 nAChR Activity |
|---|---|---|---|---|
| Asp3 | Ala | Critical for inhibition | - | - |
| Pro9 | Ala | Important for activity | Most critical for inhibition | Important for activity |
| Arg12 | Ala | Contributes to activity | No significant effect | Significant decrease in activity |
| Asn14 | Ala | Critical for inhibition | - | Directly involved in interactions |
Truncation Mutants and N-Terminal Tail Modifications
A defining feature of α-GID is its four-residue N-terminal tail, which includes a γ-carboxyglutamate (Gla) residue at position 3. nih.govuq.edu.au Truncation studies, where this tail is removed, have demonstrated its crucial role in receptor subtype selectivity. nih.gov
Deletion of the N-terminal sequence (an analog referred to as GID(Δ-4)) results in a significant decrease in antagonistic potency at the α4β2 nAChR. nih.govuq.edu.auuow.edu.aurcsb.orgnih.gov However, this truncated peptide retains its activity at the α7 and α3β2 subtypes. nih.govuq.edu.au This strongly indicates that the N-terminal tail is a key determinant for α4β2 nAChR selectivity. nih.gov Interestingly, while the tail is critical for activity at the α4β2 receptor, NMR studies have shown it to be disordered in solution. uow.edu.aurcsb.orgnih.gov
Further modifications have also been explored. Replacing the C-terminal carboxylate with a carboxamide results in a loss of activity at the α4β2 nAChR. nih.govmdpi.com
Directed Single and Multi-Residue Substitutions
Beyond alanine scanning, directed substitutions with other amino acids have provided more nuanced insights into the binding requirements of α-GID. researchgate.net In an effort to enhance affinity for the α4β2 nAChR, a homology model of the GID/α4β2 complex was constructed, leading to the design and synthesis of 22 GID analogues. researchgate.netnih.gov
This approach led to the identification of several key residues. For instance, the mutation of Arg12 to alanine significantly diminishes activity at the α4β2 nAChR, highlighting the importance of this residue. nih.gov The Asn14 residue has also been identified as being directly involved in receptor interactions. nih.gov
Engineering α-Conotoxin-GID Analogs for Enhanced Properties
The knowledge gained from SAR studies has been instrumental in the rational design of α-GID analogs with improved properties, such as enhanced receptor selectivity and binding potency. nih.govresearchgate.netnih.gov
Modulating Receptor Selectivity through Residue Exchanges
A primary goal in engineering α-GID analogs has been to improve selectivity for the α4β2 nAChR, a target implicated in various neurological disorders. researchgate.netnih.gov While α-GID is an antagonist of α4β2 nAChRs, it is more potent at the α3β2 and α7 subtypes. researchgate.netnih.gov
Through directed residue exchanges, researchers have successfully created analogs with altered selectivity profiles. researchgate.netnih.gov For example, the analog GID[V18N] exhibits no measurable inhibitory activity at the α3β2 subtype while retaining its activity at the α4β2 nAChR, making it the most α4β2 nAChR-selective α-conotoxin analog identified to date. researchgate.netnih.govvliz.be This enhanced selectivity is thought to arise from a potential hydrogen bond interaction between the Asn18 side chain and a tyrosine residue (Y195) in the α4 subunit, an interaction not possible in the α3β2 subtype. vliz.be
Other analogs, such as GID[A10S] and GID[V13I], have demonstrated moderately improved selectivity for α4β2 over α3β2 nAChRs compared to the native GID. smartox-biotech.comresearchgate.netnih.govnih.gov These findings underscore that positions 10, 13, and 18 are major determinants of selectivity between the α4β2 and α3β2 nAChRs. vliz.benih.gov
| Analog | Receptor Selectivity Profile |
|---|---|
| GID[V18N] | Highly selective for α4β2 over α3β2 nAChR |
| GID[A10S] | Moderately improved selectivity for α4β2 over α3β2 nAChR |
| GID[V13I] | Moderately improved selectivity for α4β2 over α3β2 nAChR |
Strategies for Improving Binding Potency
While much of the focus has been on improving selectivity, efforts have also been made to enhance binding potency. The design of 22 GID analogues, based on a homology model of the GID/α4β2 complex, led to the discovery of seven analogs with inhibitory activity at α4β2 nAChRs comparable to that of native GID. researchgate.netnih.gov
One approach to improving potency involves creating more stable and conformationally restricted peptides. For example, linking the N- and C-termini of α-conotoxins has been shown to improve in vivo stability. nih.gov While not yet extensively applied to α-GID, this strategy holds potential for developing more potent analogs.
Design of Disulfide Bond Mimetics (e.g., Lactam Bridges, Thioether Mimetics)
The disulfide bonds that form the characteristic cysteine framework of α-conotoxins are crucial for their three-dimensional structure and biological activity. mdpi.com However, these bonds are susceptible to reduction in biological environments, which can lead to loss of function. mdpi.comuq.edu.au To overcome this instability, a key strategy in conotoxin engineering is the replacement of disulfide bonds with stable chemical mimetics. mdpi.com Various isosteres, including lactam bridges, thioether mimetics, dicarba bridges, and 1,2,3-triazoles, have been explored to enhance stability without compromising potency. mdpi.commdpi.comnih.gov
While specific applications of these mimetics to this compound are not extensively detailed in the literature, studies on other α-conotoxins provide valuable insights into the potential outcomes of such modifications. For instance, in α-conotoxin GI, the systematic replacement of disulfide bonds with lactam bridges yielded varied results; substitution of the Cys²-Cys⁷ bond led to a total loss of activity, whereas replacing the Cys³-Cys¹³ bond in a specific orientation resulted in an approximate 70-fold increase in affinity. mdpi.com Conversely, substituting both disulfide bonds in α-conotoxin GI with a thioether mimetic led to a significant decrease in pharmacological activity. mdpi.com These findings underscore that the biological impact of a disulfide mimetic is highly dependent on its specific placement within the peptide's structure and the resulting bond geometry. mdpi.com
In other conotoxins, such as MrIA and GI, replacing a disulfide bond with a 1,2,3-triazole group successfully maintained biological activity and significantly improved plasma stability by as much as 10-fold compared to the native peptide. mdpi.com These examples highlight the promise and the challenges of using disulfide bond mimetics as a tool for developing more robust this compound analogs for therapeutic and research applications.
Table 1: Examples of Disulfide Bond Mimetic Strategies in α-Conotoxins
| Parent Conotoxin | Mimetic Type | Positions Substituted | Observed Effect on Activity |
| α-Conotoxin GI | Lactam Bridge | Cys²-Cys⁷ | Complete loss of activity mdpi.com |
| α-Conotoxin GI | Lactam Bridge | Cys³-Cys¹³ | ~70-fold increase in affinity mdpi.com |
| α-Conotoxin GI | Thioether Mimetic | Both Disulfide Bonds | Profound decrease in activity mdpi.com |
| Conotoxin MrIA & GI | 1,2,3-Triazole | CysI-CysIV or CysII-CysIII | Activity maintained; plasma half-life increased 10-fold mdpi.com |
Backbone Cyclization and its Structural/Functional Impact
In the case of α-conotoxin AuIB, cyclization dramatically improved the serum stability of its non-native ribbon isomer, which is typically prone to rapid proteolytic degradation, thereby providing a stabilized, active analog. uq.edu.aumdpi.com These findings confirm that backbone cyclization is a robust strategy for stabilizing conotoxins that have proximate N- and C-termini, suggesting its potential applicability for developing more drug-like analogs of this compound. nih.gov
Table 2: Impact of Backbone Cyclization on Various α-Conotoxins
| Conotoxin | Linker Length (Residues) | Key Outcome |
| α-Conotoxin RgIA | 6 | Maintained structure, improved serum stability, improved receptor selectivity nih.gov |
| α-Conotoxin TxIB | 7 | Maintained activity, significantly improved serum stability mdpi.com |
| α-Conotoxin MII | 6 or 7 | Preserved activity, improved stability in human plasma mdpi.com |
| α-Conotoxin AuIB | 4 to 7 | Dramatically improved serum stability of the ribbon isomer uq.edu.au |
Computational Design and Predictive Modeling for Analog Development
Computational modeling has become an indispensable tool for the rational design of α-conotoxin analogs with enhanced potency and selectivity. mdpi.comboisestate.edu Techniques such as homology modeling, molecular docking, and molecular dynamics (MD) simulations are used to predict the binding poses of conotoxins at their target receptors. mdpi.comboisestate.edu These structural models provide atomic-level insights into ligand-receptor interactions, which can guide the design of new analogs. boisestate.edu Specifically for this compound, computational approaches have been instrumental in understanding its interactions with nAChR subtypes and in designing analogs with improved selectivity. researchgate.net
Computational Mutational Free Energy Analyses (e.g., FoldX)
Predicting the change in binding free energy (ΔΔG) upon mutation is a critical step in computational analog design. researchgate.net Several methods have been evaluated for their accuracy in the context of α-conotoxin/nAChR complexes, including BeAtMuSic, MMPBSA/MMGBSA, and FoldX. uq.edu.au Among these, FoldX has been identified as a particularly reliable and efficient method for predicting mutational energies. uq.edu.au One study benchmarked five different methods and found that a combination of FoldX and MD simulations yielded the highest predictive accuracy, at 85%. nih.govnih.gov
This validated approach has been applied directly to the study of this compound. The binding mode of the globular [γ4E]GID variant at the α4β2 nAChR was analyzed, and computational predictions suggested that this analog was already near-optimal for binding to this receptor subtype, with little room for further improvement through simple amino-acid substitutions. researchgate.net In another study, FoldX was used to predict the mutational energies of the ribbon isomer of [Gla4E]GID at the α4(+)α4(-) interface of the (α4)₃(β2)₂ nAChR, leading to the suggestion of several mutants with potentially desirable inhibitory properties. uq.edu.au
Table 3: Application of Computational Free Energy Analysis to this compound
| Analysis Method | GID Variant | Target Receptor | Key Finding |
| FoldX | Ribbon [Gla4E]GID | (α4)₃(β2)₂ nAChR | Identified potential mutants with desirable inhibitory properties uq.edu.au |
| Computational Mutational Analysis | Globular [γ4E]GID | α4β2 nAChR | Predicted that the analog was already optimal for binding researchgate.net |
| FoldX + MD Simulations | General α-Conotoxins | Various nAChRs | Validated as the most accurate predictive method (85% accuracy) nih.govnih.gov |
Rational Design Based on Modeled Binding Poses
The rational design of novel analogs often begins with an accurate structural model of the peptide-receptor complex. mdpi.comboisestate.edu For this compound, which is a potent antagonist of α3β2 and α7 nAChRs but weaker at the α4β2 subtype, a key goal has been to engineer selectivity towards α4β2. researchgate.net To this end, a homology model of GID bound to the human α4β2 nAChR was constructed, using an existing co-crystal structure of another α-conotoxin with an acetylcholine (B1216132) binding protein (AChBP) as a template. researchgate.net
This model revealed potential interactions that could be exploited to enhance GID's affinity for the α4β2 receptor. researchgate.net Based on these structural insights, a series of 22 GID analogs were designed and synthesized. researchgate.netacs.org The subsequent experimental testing of these analogs led to the identification of GID[V18N], which displayed no measurable inhibition at the α3β2 subtype while retaining its activity at α4β2, making it the most α4β2-selective α-conotoxin analog identified to date. acs.org In a different computational study, the NMR structure of GID (PDB: 1MTQ) was used for docking and virtual screening, which identified residues Ala10 and Val13 as promising candidates for point mutations to create a library of GID analogs. mdpi.com These examples demonstrate the power of using modeled binding poses to rationally guide the development of conotoxin analogs with novel selectivity profiles. boisestate.eduresearchgate.net
Combinatorial Library Approaches in α-Conotoxin Research
Combinatorial chemistry, particularly the use of synthetic combinatorial libraries, offers a high-throughput strategy to explore a vast sequence space and discover novel peptide analogs with improved properties. mdpi.com This approach complements rational design by allowing for the simultaneous synthesis and screening of thousands to millions of compounds, which is especially useful for probing the hypervariable regions of conotoxin frameworks. mdpi.comacs.org
Positional-Scanning Synthetic Combinatorial Libraries (PS-SCLs) for Analog Discovery
A powerful combinatorial method used in α-conotoxin research is the positional-scanning synthetic combinatorial library (PS-SCL). mdpi.com In a PS-SCL, a library is created as a collection of sub-libraries. In each sub-library, a single amino acid position is held constant with a specific residue, while all other variable positions consist of a mixture of many different amino acids. researchgate.net These mixtures are then screened for activity against a specific target. By comparing the activities of the different sub-libraries, researchers can identify which amino acid at each fixed position confers the highest potency. mdpi.com
This deconvolution process allows for the determination of a "consensus sequence" containing multiple mutations that is predicted to have enhanced affinity or selectivity. mdpi.com This consensus peptide can then be synthesized as a single, pure compound for detailed pharmacological analysis. mdpi.com
While direct application of PS-SCL to this compound has not been prominently reported, this technique has been successfully used for other α-conotoxins. For example, a PS-SCL based on the α-conotoxin RgIA framework, consisting of 10,648 compounds, was screened in vivo to discover novel analgesics. acs.orgresearchgate.netnih.gov Another PS-SCL experiment used the α-conotoxin BuIA framework to generate a library that was screened for α3β4 nAChR inhibition, ultimately leading to a highly potent and selective antagonist. researchgate.net Similarly, the framework of α-conotoxin ImI was used in a PS-SCL to generate analogs with improved activity at the hα7 nAChR. mdpi.com These studies showcase the utility of PS-SCLs as a rapid and effective tool for the discovery and optimization of α-conotoxin analogs. acs.org
Table 4: Examples of Positional-Scanning Synthetic Combinatorial Libraries (PS-SCLs) in α-Conotoxin Research
| Conotoxin Framework | Library Size (Compounds) | Positions Varied | Goal of Study |
| α-Conotoxin RgIA-ΔR | 10,648 | n-loop region (positions 9, 10, 11) | Discover novel antinociceptive analogs acs.orgresearchgate.netnih.gov |
| α-Conotoxin BuIA | 113,379,904 (initial library) | 6 residues | Discover potent and selective α3β4 nAChR antagonists researchgate.net |
| α-Conotoxin ImI | 10,648 | n-loop (positions 9, 10, 11) | Generate analogs with improved activity for hα7 nAChR mdpi.com |
High-Throughput Screening Methodologies for Library Deconvolution
The development of potent and selective α-conotoxin analogs necessitates the screening of extensive peptide libraries. High-throughput screening (HTS) methodologies, coupled with library deconvolution strategies, have become essential tools to navigate the vast sequence space and identify novel candidates with desired pharmacological profiles. These approaches allow for the rapid assessment of large, diverse collections of conotoxin analogs, accelerating structure-activity relationship (SAR) studies.
Traditional methods for characterizing conotoxins often involve laborious techniques, but the demand for screening large numbers of toxins has driven a shift toward HTS technologies. mdpi.com While modern discovery has been greatly aided by genomics and transcriptomics, synthetic combinatorial strategies are particularly powerful for probing the hypervariable regions of conotoxin frameworks to discover new agents. mdpi.comacs.org
Positional Scanning Synthetic Combinatorial Libraries (PS-SCL)
A prominent strategy for library deconvolution is the use of positional scanning synthetic combinatorial libraries (PS-SCLs). acs.org This method involves creating a large library of peptides where each sub-library has a single defined amino acid at one position, while all other specified positions contain a mixture of amino acids. By screening these mixtures, it is possible to deconvolute the results and identify the specific amino acid residues at each position that confer the highest activity. acs.orgnih.gov This approach relies on having medium to high-throughput screening assays available for the target receptor. nih.gov
For example, a PS-SCL based on the α4/4-conotoxin BuIA framework, which consisted of over 113 million unique sequences, was screened for inhibitory activity against the α3β4 nicotinic acetylcholine receptor (nAChR). acs.org The screening of these mixtures allowed for the identification of preferred amino acid residues at each variable position. This information was then used to design and synthesize a smaller, second-generation library of 64 individual α-conotoxin derivatives for further characterization. acs.org This deconvolution and resynthesis approach led to the discovery of TP-2212-59, an analog with an IC₅₀ of 2.3 nM for the α3β4 nAChR, representing a greater than 1000-fold selectivity over the α3β2 and α7 nAChR subtypes. acs.org
Similarly, a PS-SCL designed around the n-loop region of α-conotoxin RgIA-ΔR was used to discover novel antinociceptive compounds. The library, containing 10,648 compounds arranged in 66 mixtures, was screened directly in vivo. acs.org The deconvolution of the screening results guided the synthesis of a second-generation library of 36 individual analogs, leading to the identification of three lead compounds with potent analgesic activity. acs.org
Table 1: Example of Second-Generation Library Synthesis Following PS-SCL Deconvolution This table illustrates the systematic combination of preferred amino acids identified from an initial high-throughput screen of a PS-SCL against the α3β4 nAChR to create a focused library of individual analogs.
| Position 1 | Position 2 | Position 3 | Position 4 | Resulting Analog ID |
| Tyr | Ser | Pro | Arg | TP-2212-1 |
| Tyr | Ser | Pro | Lys | TP-2212-2 |
| Tyr | Ser | Ala | Arg | TP-2212-5 |
| Phe | Asn | Pro | Arg | TP-2212-33 |
| Phe | Asn | Ala | Lys | TP-2212-38 |
| Trp | Thr | Hyp | Arg | TP-2212-57 |
| Trp | Thr | Hyp | Lys | TP-2212-58 |
| Trp | Thr | Hyp | His | TP-2212-59 (Lead) |
| Data derived from a study on a BuIA framework library. acs.org Hyp = Hydroxyproline (B1673980). |
Functional and Virtual Screening Assays
The deconvolution of conotoxin libraries requires robust screening assays. Functional assays, such as those measuring fluorescent membrane potential, have been utilized for HTS of PS-SCLs against nAChR subtypes like α3β4, α3β2, and α4β2. researchgate.net While these assays may yield lower potency values compared to electrophysiological recordings, their high-throughput nature is advantageous for the initial screening and determination of relative inhibitory potencies. researchgate.net
In parallel with experimental screening, computational or in silico methods have emerged as powerful tools for the high-throughput virtual screening (HTVS) of conotoxin libraries. mdpi.com Virtual screening can overcome the time and cost limitations of experimental HTS. mdpi.com Algorithms and software platforms have been specifically developed for this purpose:
ToxDock: An ensemble-docking algorithm developed to reliably dock conotoxins like α-GID to homology models of their receptors, such as the α4β2 nAChR. nih.gov A virtual screen using ToxDock successfully identified bioactive α-GID mutants, demonstrating its predictive power. nih.gov
DockoMatic: A graphical user interface that facilitates HTVS by automating the creation of peptide analog structures and interfacing with docking programs like AutoDock. aimspress.comscience.gov It has been used to screen variants of α-conotoxin MII against an α3β2-nAChR homology model. aimspress.com
Genetic Algorithm Managed Peptide Mutant Screening (GAMPMS): This algorithm was developed to conduct high-throughput virtual screening on vast mutant libraries of α-conotoxins to find those with enhanced binding affinities for specific nAChR subtypes. mdpi.com
These computational approaches often use homology models of the target receptors and can predict ligand-receptor binding energies and affinities. mdpi.com The most promising candidates identified through virtual screening can then be synthesized for focused pharmacological testing, such as with electrophysiology, thereby accelerating the discovery of analogs with improved properties. nih.gov For instance, a virtual screen of α-GID analogs with ToxDock identified mutants, such as α-GID[A10V], that were subsequently confirmed experimentally to be bioactive. nih.gov
Table 2: Bioactivity of α-Conotoxin GID Analogs Identified via Virtual Screening This table shows the results for α-GID analogs that were identified through a virtual screen with the ToxDock algorithm and subsequently tested for activity at the α4β2 nAChR.
| α-GID Analog | Predicted Activity (Virtual Screen) | Experimental Result |
| α-GID[A10V] | Bioactive | Confirmed Bioactive |
| α-GID[V13L] | Bioactive | Confirmed Bioactive |
| α-GID[V18I] | Bioactive | Confirmed Bioactive |
| α-GID[V18T] | Inactive | Confirmed Inactive |
| Data derived from a study using the ToxDock algorithm. nih.gov |
The integration of synthetic combinatorial libraries with both functional and virtual high-throughput screening provides a powerful and efficient paradigm for the deconvolution of complex peptide libraries. This synergy enables the rapid identification of key residues and the rational design of novel α-conotoxin analogs, including those related to α-conotoxin GID, with enhanced potency and selectivity for their neurological targets. nih.govmdpi.com
Research Methodologies for Investigating α Conotoxin Gid
Peptide Synthesis Techniques
The chemical synthesis of α-conotoxin-GID and its analogues is fundamental for structure-activity relationship studies, allowing researchers to produce sufficient quantities of the peptide for detailed investigation. mdpi.com
The primary method for producing this compound is Solid-Phase Peptide Synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. nih.govuq.edu.au This method is highly efficient as it allows for the easy removal of excess reagents and byproducts by simple filtration. nih.gov
The most commonly used chemical strategy for the synthesis of α-conotoxins, including GID, is based on 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. nih.gov In this approach, the N-terminus of each amino acid is temporarily protected by a base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups. The synthesis cycle involves the removal of the Fmoc group with a mild base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid. nih.gov For the synthesis of α-conotoxin GID analogues, specific side-chain protecting groups are employed, such as Trityl (Trt) for asparagine, cysteine, histidine, and glutamine, and tert-butyl (tBu) for serine, threonine, and aspartic acid. nih.gov To ensure the correct formation of the two disulfide bridges characteristic of α-conotoxins (CysI-CysIII and CysII-CysIV), a regioselective folding strategy is often used. nih.gov This can involve using an acid-labile protecting group like acetamidomethyl (Acm) for one pair of cysteines, allowing for their selective deprotection and oxidation after the first disulfide bond has been formed. nih.gov
| Technique | Key Features | Application to this compound |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Peptide chain is assembled on a solid resin support, allowing for easy purification. | Standard method for producing synthetic this compound and its analogues. nih.gov |
| Fmoc Chemistry | Utilizes a base-labile Fmoc protecting group for the N-terminus and acid-labile groups for side chains. | The predominant chemical strategy for the SPPS of this compound. nih.gov |
| Regioselective Disulfide Bond Formation | Controlled, stepwise formation of disulfide bridges using orthogonal protecting groups (e.g., Acm). | Ensures the correct "globular" disulfide connectivity (CysI-CysIII, CysII-CysIV) of this compound. nih.gov |
To accelerate the investigation of structure-activity relationships, automated peptide synthesizers are routinely used for the production of α-conotoxins. nih.gov These instruments automate the repetitive steps of deprotection and coupling in SPPS, enabling the rapid synthesis of peptides up to 50 amino acids in length. nih.gov
Furthermore, high-throughput strategies involving the generation of synthetic combinatorial libraries have become instrumental in the discovery of novel α-conotoxin analogues with enhanced potency and selectivity. mdpi.comnih.gov Techniques like the positional scanning synthetic combinatorial library (PS-SCL) approach allow for the synthesis and screening of large pools of peptide mixtures. nih.gov This method helps to quickly identify which amino acid substitutions at specific positions within the α-conotoxin framework confer improved activity at a particular receptor subtype. nih.gov While these high-throughput methods have been applied to other α-conotoxins to generate vast libraries of analogues, specific applications for the high-throughput synthesis of this compound analogues have been focused on creating smaller, targeted sets of mutants to probe its interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.orgpdbj.org For instance, a series of 22 GID analogues were designed and synthesized to investigate interactions that could improve affinity for the α4β2 nAChR subtype. nih.gov
Solid-Phase Peptide Synthesis (SPPS) and Fmoc Chemistry
In Vitro Functional Characterization
Once synthesized, this compound is subjected to a battery of in vitro functional assays to determine its biological activity and selectivity for different receptor subtypes.
The primary technique for characterizing the functional effects of this compound is the two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes. researchgate.netmdpi.comuq.edu.au These oocytes serve as a robust heterologous expression system, where messenger RNA (mRNA) encoding specific subunits of nicotinic acetylcholine receptors (nAChRs) can be injected, leading to the formation of functional receptors on the oocyte membrane. uq.edu.au
In a typical TEVC experiment, the oocyte membrane potential is clamped at a set holding potential (e.g., -70 mV or -80 mV). mdpi.comuq.edu.au The application of acetylcholine (ACh), the native agonist for nAChRs, evokes an inward current which is measured by the amplifier. To determine the inhibitory activity of this compound, the oocyte is pre-incubated with the toxin for a specific duration before ACh is applied again. mdpi.com The reduction in the ACh-evoked current in the presence of the toxin is used to quantify its antagonist potency. By testing a range of toxin concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. researchgate.net This value represents the concentration of the toxin required to inhibit 50% of the maximal response to ACh and is a key measure of the toxin's potency.
Studies using this methodology have revealed that this compound potently inhibits rat α7 and α3β2 nAChRs with IC₅₀ values in the low nanomolar range, while showing lower potency for the α4β2 subtype. researchgate.netresearchgate.net
| nAChR Subtype (rat) | IC₅₀ of this compound (nM) | Reference |
|---|---|---|
| α7 | 5.1 | researchgate.netresearchgate.net |
| α3β2 | 3.4 | researchgate.netresearchgate.net |
| α4β2 | 128.6 - 152 | researchgate.netnih.govresearchgate.netmdpi.com |
Receptor-binding assays provide a direct measure of the affinity of a ligand for its receptor. giffordbioscience.com In a competitive radioligand displacement assay, a biological preparation containing the receptor of interest (e.g., rat brain membranes) is incubated with a fixed concentration of a radiolabeled ligand (a "hot" ligand) that is known to bind to the receptor, and varying concentrations of an unlabeled competitor compound (a "cold" ligand), such as this compound. giffordbioscience.comuq.edu.au
The principle of the assay is that the unlabeled compound will compete with the radioligand for binding to the receptor. As the concentration of the unlabeled competitor increases, it displaces more of the radiolabeled ligand from the receptor. The amount of bound radioactivity is then measured, typically after separating the bound from the free radioligand via filtration. giffordbioscience.com From the resulting competition curve, the IC₅₀ value of the competitor can be determined, which can then be converted to an inhibition constant (Ki) that reflects the binding affinity of the compound for the receptor. giffordbioscience.comsci-hub.se While this technique is widely used for α-conotoxins, detailed radioligand displacement data specifically for this compound are less frequently reported in primary literature compared to electrophysiological data. uq.edu.aumdpi.com
Electrophysiological Recordings (e.g., Two-Electrode Voltage Clamp in Xenopus Oocytes)
Advanced Spectroscopic Techniques
To understand the relationship between the three-dimensional structure of this compound and its function, advanced spectroscopic techniques are employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is the principal method used to determine the high-resolution three-dimensional structure of α-conotoxins in solution. nih.gov For this compound, 2D NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed. uq.edu.au These experiments provide information on through-bond and through-space proton-proton correlations, respectively, which are used to generate distance constraints. These constraints, along with dihedral angle information, are then used in computational algorithms to calculate a family of structures that are consistent with the experimental data. nih.gov The solution structure of this compound has been determined by NMR and is available in the Protein Data Bank (PDB ID: 1MTQ). uq.edu.auebi.ac.ukrcsb.org The structure revealed a well-defined fold for residues 4-19, which is similar to other α-conotoxins, but a disordered N-terminal tail, despite this tail's importance for activity at the α4β2 nAChR. rcsb.org
X-ray crystallography, another powerful technique for determining atomic-resolution structures, has been used for other α-conotoxins, often in complex with acetylcholine-binding proteins (AChBPs), which serve as structural surrogates for the ligand-binding domain of nAChRs. nih.govnih.govmdpi.com While the crystal structure of this compound itself has not been reported, the structures of other α-conotoxins bound to AChBPs have provided invaluable insights for building homology models of the GID/nAChR complex. nih.govresearchgate.net
Mass spectrometry (MS) is an essential analytical technique used throughout the research process. It is employed to confirm the molecular weight of the synthetic peptide after SPPS and to verify the correct formation of disulfide bonds after oxidative folding. mdpi.comresearchgate.netresearchgate.net Techniques like electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) are routinely used to assess the purity and identity of the synthesized this compound. mdpi.comresearchgate.net
Circular Dichroism (CD) for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a fundamental technique used to analyze the secondary structure of peptides like this compound. nih.govsemanticscholar.org This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation. For conotoxins, CD spectra can reveal the presence of α-helices and β-sheets, which are common secondary structural motifs. nih.govmdpi.com
In the context of α-conotoxin research, CD spectroscopy has been instrumental in confirming the correct folding and disulfide bond connectivity of synthetic and native peptides. nih.gov For instance, the CD spectrum of a globular isomer, the native form of many α-conotoxins, typically shows characteristic α-helical content. nih.govmdpi.com In contrast, isomers with different disulfide bridging, such as the ribbon isomer, may exhibit a loss of this secondary structure, which is detectable by a change in the CD spectrum. nih.gov The technique is also used to assess the structural integrity of conotoxin analogues created through mutagenesis. Studies on the α-conotoxin EI, for example, used CD to show that certain mutations disrupted the secondary structure, leading to a loss of biological activity. nih.gov
| Technique | Application for α-Conotoxins | Key Findings |
| Circular Dichroism (CD) | Analysis of secondary structure (α-helices, β-sheets) | Confirms proper folding, distinguishes between isomers (globular vs. ribbon), and assesses structural changes due to mutations. nih.govnih.govmdpi.com |
Saturation Transfer Difference NMR for Binding Site Analysis
Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a powerful technique for identifying the binding epitope of a ligand, such as this compound, when it interacts with its receptor. nih.govd-nb.info This method works by selectively saturating protons of the large receptor protein with radiofrequency irradiation. This saturation is then transferred to the binding ligand through spin diffusion. d-nb.info By subtracting the spectrum with on-resonance irradiation from a spectrum with off-resonance irradiation, a difference spectrum is obtained that shows only the signals of the ligand protons that are in close contact with the receptor. d-nb.info
This technique has been successfully applied to study the complexes of other α-conotoxins, like Vc1.1 and MII, with the acetylcholine binding protein (AChBP), a functional and structural homolog of the ligand-binding domain of nicotinic acetylcholine receptors (nAChRs). nih.govpublish.csiro.au These studies have helped to determine which amino acid residues of the conotoxin are directly involved in the interaction with the binding site. nih.govnih.gov For example, STD NMR studies on Vc1.1 and MII bound to AChBP revealed strong interactions involving aromatic residues within the α-helical part of their sequences. nih.gov This demonstrates the utility of STD NMR in mapping the binding interface of conotoxins. nih.govuq.edu.au
Computational and Bioinformatic Tools
Computational and bioinformatic approaches are indispensable for predicting and analyzing the structure, dynamics, and interactions of this compound at the molecular level.
Protein Structure Prediction and Refinement Algorithms
Predicting the three-dimensional structure of this compound and its complexes with nAChRs is a critical step in understanding its function. Algorithms like AlphaFold have shown remarkable accuracy in predicting protein structures. acs.org For conotoxins, these predictions provide a starting point for more detailed computational studies. acs.org
Once an initial model is obtained, it is often refined using energy minimization (EM) and molecular dynamics (MD) simulations. mdpi.com These refinement steps help to optimize the geometry of the peptide and its complex, leading to a more accurate representation of the biological system. mdpi.com The accuracy of these computational models is often validated by comparing them with available experimental data, such as mutagenesis data, to ensure they can explain observed structure-activity relationships. dntb.gov.ua For instance, computational models of α-conotoxin GID in complex with nAChR subtypes have been developed and refined to understand its binding mode. researchgate.net
Molecular Dynamics Simulation Software and Protocols (e.g., Umbrella Sampling, Steered MD)
Molecular dynamics (MD) simulations provide a dynamic view of this compound and its interactions. Software packages like GROMACS and AMBER are commonly used to perform these simulations. core.ac.uk MD simulations can reveal conformational changes, stability, and the influence of the environment on the peptide's structure. mdpi.com
Advanced MD techniques like umbrella sampling are employed to study the unbinding process of the conotoxin from its receptor and to calculate the binding free energy (ΔGbind). nih.gov This has been applied to an analogue of this compound, [γ4E]GID, to understand its interaction with α7 and α4β2 nAChRs. nih.gov The results of these simulations indicated a stronger interaction with the α7 receptor, which was consistent with experimental findings. nih.gov Such simulations can also identify different unbinding pathways and key interactions that contribute to the toxin's potency and selectivity. nih.gov
Binding Energy Prediction Tools (e.g., FoldX)
Tools like FoldX are utilized to predict the change in binding affinity (ΔΔG) upon mutation of amino acid residues in this compound or its receptor. researchgate.netuq.edu.au This is particularly useful for in silico alanine (B10760859) scanning, where residues are computationally mutated to alanine to identify their contribution to the binding interaction.
FoldX has been benchmarked and validated for its accuracy in predicting mutational energies in several conotoxin-receptor systems. uq.edu.auresearchgate.net It has been successfully used to predict mutations that could either increase or decrease the affinity of the conotoxin for its target. uq.edu.au In the study of α-conotoxin GID, FoldX was used to predict the mutational energies of a ribbon isomer at the α4(+)α4(-) interface of the α4β2 nAChR, suggesting potential mutants with desirable inhibitory properties. dntb.gov.uauq.edu.au However, it's noted that the accuracy of these predictions is sensitive to the quality of the structural models used. uq.edu.au While FoldX is a powerful tool, it has limitations, such as its incompatibility with non-natural amino acids present in some conotoxins like GID, requiring workarounds for data augmentation tasks. arxiv.org
| Computational Tool | Primary Function | Application to this compound |
| Protein Structure Prediction (e.g., AlphaFold) | Predicts 3D structure of proteins and complexes. acs.org | Generates initial structural models of GID and its receptor complexes. acs.orgresearchgate.net |
| Molecular Dynamics (MD) (e.g., GROMACS, AMBER) | Simulates the movement of atoms and molecules over time. mdpi.comcore.ac.uk | Refines structural models, studies conformational dynamics and unbinding pathways. mdpi.comnih.gov |
| Umbrella Sampling | Enhanced sampling MD technique to calculate binding free energies. nih.gov | Used to estimate the relative binding affinities of GID analogues to different nAChR subtypes. nih.gov |
| FoldX | Predicts changes in binding energy upon mutation. researchgate.netuq.edu.au | In silico alanine scanning to identify key residues for binding and to design mutants with altered affinity. dntb.gov.uauq.edu.au |
Sequence Alignment and Phylogenetic Analysis of Conotoxins
Sequence alignment is a fundamental bioinformatic tool used to compare the amino acid sequence of this compound with other conotoxins. mdpi.comnih.gov This helps in identifying conserved residues, such as the cysteine residues that form the characteristic disulfide framework of conotoxins, and variable regions that may confer subtype selectivity. mdpi.comnih.gov The alignment of α-conotoxin GID with other α-conotoxins highlights its unusual extended N-terminal tail. nih.govuq.edu.auresearchgate.net
Phylogenetic analysis, often based on multiple sequence alignments, helps to understand the evolutionary relationships between different conotoxins and conotoxin superfamilies. mdpi.com Machine learning methods and algorithms like ConoSorter are being developed to classify conotoxin sequences into superfamilies and to identify novel conotoxins from sequence data. nih.gov These analyses contribute to the broader understanding of conotoxin diversity and evolution. mdpi.com
Pre Clinical and Mechanistic Research Applications of α Conotoxin Gid
α-Conotoxin-GID as a Molecular Probe for nAChR Subtype Dissection
α-Conotoxins are renowned for their high potency and selectivity for different nAChR isoforms, making them invaluable molecular probes. researchgate.netnih.govnih.gov α-Conotoxin GID, in particular, has been instrumental in dissecting the physiological functions of various nAChR subtypes due to its distinct binding profile. researchgate.netnih.gov
Investigating the Physiological Roles of Specific Neuronal nAChR Subtypes
α-Conotoxin GID potently blocks α3β2 and α7 nAChRs, and it is one of the few α-conotoxins that also inhibits the α4β2 subtype, albeit with lower affinity. researchgate.netresearchgate.net This characteristic allows researchers to investigate the roles of these specific neuronal nAChR subtypes in various physiological processes. researchgate.netnih.gov For instance, the modulation of neurotransmitter release, such as dopamine (B1211576) in the striatum and nucleus accumbens, has been linked to α6β2* and α6α4β2* nAChRs, and α-conotoxins have been crucial in these characterizations. nih.gov While not directly GID, the use of other α-conotoxins like MII has confirmed the involvement of α4 and β3 subunits in these processes. nih.gov The dysfunction of nAChRs is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction, underscoring the importance of subtype-selective probes like GID. researchgate.netvliz.bescispace.com
The ability of α-conotoxins to differentiate between nAChR subtypes has been critical in understanding their distribution and function in different brain regions, such as the hippocampus and cerebral cortex, which are vital for learning and memory. mdpi.com
Differentiating Between Closely Related Receptor Isoforms
The high sequence homology among nAChR subunits presents a significant challenge in developing subtype-selective ligands. nih.govnih.gov However, α-conotoxins like GID can distinguish between closely related receptor isoforms, a critical capability for detailed pharmacological studies. researchgate.netresearchgate.net For example, α-conotoxin BuIA can differentiate between nAChRs containing β2 or β4 subunits based on the reversal kinetics of the block. nih.gov Similarly, α-conotoxin AuIB is a selective blocker of the α3β4 subtype. nih.gov
The unique structural features of α-conotoxin GID, such as its extended N-terminal tail and post-translational modifications, contribute to its specific interactions with different nAChR subtypes. researchgate.netvliz.be An alanine (B10760859) scan of GID revealed that most residues are important for its interaction with the α4β2 nAChR, highlighting the specificity of the binding. vliz.be This high selectivity is often achieved through interactions with residues located outside the conserved acetylcholine-binding site. nih.gov
Development of this compound Analogs as Research Tools
The native α-conotoxin GID, while a valuable tool, possesses certain limitations, such as its potent activity at multiple nAChR subtypes. researchgate.netmdpi.com This has driven the development of GID analogs with enhanced properties for specific research applications. nih.govmdpi.com
Designing Ligands with Enhanced Selectivity for Challenging Receptors (e.g., α4β2 nAChR)
The α4β2 nAChR is a particularly challenging target for developing selective antagonists. researchgate.netnih.gov Given its significance in conditions like nicotine addiction, there is considerable interest in creating ligands that specifically target this subtype. researchgate.netvliz.be Researchers have used homology modeling, based on co-crystal structures of other α-conotoxins with acetylcholine (B1216132) binding protein (AChBP), to design GID analogs with improved affinity and selectivity for the α4β2 nAChR. researchgate.netnih.gov
Through this structure-guided approach, several GID analogs have been synthesized. nih.gov Notably, the analog GID[V18N] demonstrated significant selectivity for the α4β2 nAChR, with no measurable inhibitory activity at the α3β2 subtype. researchgate.netnih.gov Other analogs, such as GID[A10S] and GID[V13I], also showed moderately improved selectivity for α4β2 over α3β2 nAChRs. researchgate.netnih.gov These studies identified residues at positions 10, 13, and 18 as key determinants of GID's selectivity between α4β2 and α3β2 subtypes. vliz.be
| Analog | Change in Selectivity Compared to GID | Target Receptor | Reference |
|---|---|---|---|
| GID[V18N] | Highly selective for α4β2; no measurable inhibition of α3β2 | α4β2 nAChR | researchgate.netnih.gov |
| GID[A10S] | Moderately improved selectivity for α4β2 over α3β2 | α4β2 nAChR | researchgate.netnih.gov |
| GID[V13I] | Moderately improved selectivity for α4β2 over α3β2 | α4β2 nAChR | researchgate.netnih.gov |
Exploration of Novel Antagonist Binding Sites
The study of α-conotoxins and their analogs can also lead to the discovery of new binding sites on nAChRs. For instance, research on α-conotoxin ImII revealed that it acts as a probe for a novel antagonist binding site on the α7 nAChR, distinct from the well-characterized α-bungarotoxin binding site. researchgate.net While this finding is not directly about GID, it highlights a broader principle in conotoxin research: the exploration of toxin-receptor interactions can unveil previously unknown pharmacological sites. The development and characterization of GID analogs could similarly lead to the identification of novel interaction sites on nAChRs.
Mechanistic Insights into Neuromodulation
α-Conotoxins, including GID, provide crucial insights into the mechanisms of neuromodulation by selectively targeting nAChRs involved in neurotransmitter release. nih.gov The ability of these toxins to block specific nAChR subtypes allows for the elucidation of the roles these receptors play in controlling the release of neurotransmitters like dopamine, norepinephrine (B1679862), and acetylcholine. nih.gov
For example, the use of α-conotoxin MII has helped to characterize the distinct nAChRs that modulate norepinephrine release in the rat versus the mouse hippocampus. nih.gov Similarly, α-conotoxin AuIB has been used to demonstrate the involvement of different nAChR subtypes in the modulation of neurotransmitter release in various brain regions. nih.gov By using GID and its analogs with defined selectivities, researchers can further dissect the complex interplay of different nAChR subtypes in modulating neuronal circuits and ultimately, behavior.
The study of how α-conotoxins bind to nAChRs at a molecular level, often aided by computational modeling, reveals the structural basis for their selectivity. mdpi.com These studies have shown that Loop 2 of the α-conotoxin structure is primarily responsible for subtype selectivity. researchgate.net Understanding these molecular interactions provides a deeper mechanistic insight into how these toxins modulate receptor function and, by extension, how nAChRs participate in the broader processes of neuromodulation.
Understanding Pain Pathways through nAChR Modulation (Focus on Receptor Mechanisms)
This compound is a valuable pharmacological tool for dissecting the roles of various nicotinic acetylcholine receptor (nAChR) subtypes in pain signaling pathways. mdpi.comresearchgate.net As a competitive antagonist, this compound binds to the acetylcholine binding site on nAChRs, preventing their activation by the endogenous neurotransmitter acetylcholine. nih.gov This inhibitory action allows researchers to probe the specific contributions of different nAChR subtypes to nociceptive processes.
This compound exhibits a distinct profile of activity across several neuronal nAChR subtypes implicated in pain modulation. mdpi.comnih.gov It is a potent blocker of α3β2 and α7 nAChRs, and also demonstrates significant, though less potent, inhibition of the α4β2 subtype. mdpi.commdpi.com The α4β2 nAChR is of particular interest as it is a key target for therapeutics related to pain and nicotine addiction. mdpi.comnih.gov The ability of this compound to antagonize this "α-conotoxin-resistant" receptor makes it a noteworthy subject of study. mdpi.com
The interaction of this compound with these receptors provides insights into their function within pain pathways. For instance, α3-containing nAChRs located in the dorsal root ganglia are thought to modulate pain sensation. nih.gov Similarly, α7 nAChRs are involved in anti-inflammatory pathways that can influence pain perception. mdpi.com By selectively blocking these receptors with this compound, researchers can investigate the downstream signaling events and neuronal circuits that are affected, thereby clarifying the specific roles these receptor subtypes play in the complex process of pain transmission and modulation.
A key structural feature of this compound is its extended N-terminal tail, which is crucial for its interaction with the α4β2 nAChR. researchgate.netmdpi.com Deletion of this N-terminal sequence significantly reduces its potency at this particular subtype. mdpi.com This unique structural element provides a basis for understanding the molecular determinants of α-conotoxin binding to different nAChR subtypes and for designing more selective pharmacological probes.
The table below summarizes the inhibitory activity of this compound on various rat nAChR subtypes.
Investigating Neurobiological Effects in Pre-clinical Models (Mechanistic Focus)
In pre-clinical models, this compound serves as a critical tool for investigating the neurobiological consequences of nAChR subtype inhibition. mdpi.commdpi.com By administering this conotoxin, researchers can observe the effects of blocking specific nAChR populations on neuronal function and behavior, with a focus on understanding the underlying mechanisms.
The dysfunction of nAChRs is implicated in several neuropathological conditions, including neuropathic pain. mdpi.com α-Conotoxins, with their high selectivity for different nAChR subtypes, are invaluable for dissecting the roles these receptors play in such conditions. mdpi.commdpi.com For example, the analgesic properties of some α-conotoxins are attributed to their interaction with nAChRs involved in pain signaling pathways. mdpi.com While this compound itself is primarily a research tool, its interactions with receptors like α3β2, α7, and α4β2 provide a mechanistic framework for understanding how modulating these receptors can impact pain perception. mdpi.comnih.gov
Studies using this compound and its analogs in pre-clinical settings can help elucidate the complex interplay between different nAChR subtypes in the central and peripheral nervous systems. mdpi.com For instance, the ability of this compound to block α4β2 nAChRs, which are central to nicotine addiction and cognitive processes, allows for investigations into the neurobiological overlap between pain and these other neurological functions. nih.gov The unique antagonism profile of this compound enables researchers to probe the consequences of inhibiting these specific receptor populations in vivo, contributing to a deeper understanding of their physiological and pathophysiological roles.
Scaffold for Bioengineering and Drug Design
The unique structure and pharmacological profile of this compound make it an attractive scaffold for bioengineering and drug design. mdpi.commdpi.com Its peptide backbone, constrained by disulfide bonds, provides a stable and versatile platform for modification. nih.gov
Peptide Engineering for Improved Pharmacological Properties
This compound has been the subject of mutagenesis studies aimed at improving its pharmacological properties, particularly its selectivity for the α4β2 nAChR subtype. mdpi.com The goal of these peptide engineering efforts is to create analogs with enhanced affinity and specificity for this therapeutically relevant target. nih.gov
Homology modeling, based on co-crystal structures of other α-conotoxins with acetylcholine binding proteins, has been used to predict beneficial mutations in the this compound sequence. nih.gov These computational models have identified key residues that, when altered, could potentially enhance the affinity of the conotoxin for the α4β2 nAChR. nih.gov This has led to the design and synthesis of numerous GID analogs. nih.gov
For example, studies have shown that substitutions at positions 10, 13, and 18 are major determinants of selectivity between α4β2 and α3β2 nAChRs. nih.gov The analog GID[V18N] was found to have no measurable inhibitory activity at the α3β2 subtype while retaining activity at the α4β2 subtype, making it one of the most α4β2 nAChR-selective α-conotoxin analogs identified to date. nih.gov Another approach involves the synthesis of selenoconotoxins, where selenium replaces sulfur in the disulfide bonds, which can result in improved stability. mdpi.com These examples highlight how the this compound scaffold can be systematically modified to generate novel peptides with more desirable pharmacological profiles for research and potential therapeutic development. mdpi.comnih.gov
The table below showcases some of the engineered analogs of this compound and their improved selectivity.
Potential for Cell-Surface Tethered Modulators for Targeted Research
The structure of this compound also lends itself to the development of cell-surface tethered modulators for highly targeted research applications. This innovative approach involves anchoring the peptide toxin to the cell membrane of specific neurons, allowing for precise spatial and temporal control over nAChR activity within defined neural circuits.
By tethering this compound to the cell surface via a linker molecule, its inhibitory action can be restricted to the receptors on the cell to which it is attached. nih.gov This technique offers a powerful way to investigate the function of specific nAChR subtypes in a cell-specific manner, overcoming the limitations of systemic drug application. Experiments with a tethered form of GID (t-GID) have shown that a linker is necessary for the inactivation of α7 nAChR currents, and the length of this linker can be optimized for maximal effect. nih.gov This strategy of creating "tethered toxins" holds significant promise for deciphering the intricate roles of different nAChR subtypes in neuronal signaling and for manipulating the activity of select cell populations within complex neural networks. nih.gov
Future Directions and Outstanding Research Questions
Elucidating Complex Binding Modes at Heteromeric nAChRs
A primary challenge in conotoxin research is deciphering the precise binding modes at heteromeric nAChRs, which are composed of different subunit combinations. While α-conotoxin GID is known to inhibit α3β2, α4β2, and α7 nAChRs, the exact molecular interactions at these complex interfaces are not fully understood. nih.govmdpi.com Future research will need to employ a combination of high-resolution structural techniques, such as cryo-electron microscopy (cryo-EM), alongside computational modeling and mutagenesis studies to map the key residues involved in binding. mdpi.commdpi.com
For instance, the unique four-residue N-terminal tail of GID has been shown to be crucial for its activity at the α4β2 subtype, but its disordered nature in solution has made it difficult to characterize structurally. nih.govuq.edu.au Understanding how this tail and other regions of the peptide, such as the post-translationally modified γ-carboxyglutamate and hydroxyproline (B1673980) residues, contribute to its affinity and selectivity for different heteromeric nAChRs is a critical area of investigation. nih.govuq.edu.au Docking simulations and molecular dynamics studies have provided initial models of GID interacting with nAChR subtypes, but these require experimental validation to confirm the predicted binding orientations and interactions. mdpi.comnih.gov
Advancements in De Novo Peptide Design for nAChR Selectivity
Building on a deeper understanding of its binding modes, the rational design of novel GID analogues with enhanced selectivity for specific nAChR subtypes represents a significant future direction. While GID is a potent inhibitor of α3β2 and α7 nAChRs, its activity at the α4β2 subtype is considerably lower. nih.gov The development of highly selective α4β2 antagonists is a key goal for creating therapeutics for conditions like nicotine (B1678760) addiction. nih.gov
Researchers have already begun to explore the effects of amino acid substitutions on GID's selectivity. For example, the analogue GID[V18N] showed a remarkable increase in selectivity for the α4β2 nAChR over the α3β2 subtype. nih.govvliz.be Future efforts in de novo peptide design will likely involve:
Computational Alanine (B10760859) Scanning: To identify key residues that can be mutated to alter receptor selectivity. mdpi.com
Incorporation of Non-natural Amino Acids: To introduce novel chemical functionalities that can form unique interactions with the receptor. mdpi.com
Exploration of Different Disulfide Isomers: While the "globular" isomer is the native form, the "ribbon" isomer of some conotoxins has shown unexpected activity and could be a template for designing novel inhibitors. mdpi.comfrontiersin.org
These approaches, guided by homology modeling and mutational energy predictions, will be instrumental in creating a new generation of GID-based peptides with tailored pharmacological profiles. mdpi.comnih.gov
| GID Analogue | Target Receptor(s) | Key Finding |
| GID[V18N] | α4β2 nAChR | Increased selectivity for α4β2 over α3β2. nih.govvliz.be |
| GID[A10S] | α4β2, α3β2 nAChRs | Moderately improved selectivity for α4β2 over α3β2. nih.gov |
| GID[V13I] | α4β2, α3β2 nAChRs | Moderately improved selectivity for α4β2 over α3β2. nih.gov |
| GID(Δ1-4) | α4β2, α3β2, α7 nAChRs | Deletion of the N-terminal tail significantly decreased activity at α4β2. nih.gov |
| (R12A)GID | α4β2, α7, α3β2 nAChRs | Arginine at position 12 contributes to α4β2 and α7 activity but not α3β2. nih.govuq.edu.au |
Integration of Multi-Omics Data for Comprehensive Understanding of Conotoxin Biosynthesis and Function
A holistic understanding of α-conotoxin-GID requires looking beyond the peptide itself to the intricate biological systems that produce it. The integration of multi-omics data—genomics, transcriptomics, and proteomics—offers a powerful approach to unravel the complexities of conotoxin biosynthesis and evolution. researchgate.net
Future research in this area could focus on:
Identifying Novel Conotoxin Gene Superfamilies: Transcriptomic analysis of Conus venom glands can lead to the discovery of new conotoxins and their precursor sequences. mdpi.com
Understanding Post-Translational Modifications: Elucidating the enzymatic machinery responsible for modifications like γ-carboxylation and hydroxylation in GID can provide tools for producing these complex peptides recombinantly. vliz.be
Correlating Genetic Diversity with Venom Composition: By linking the genetic makeup of different Conus species to the composition of their venoms, researchers can gain insights into the evolutionary pressures that have shaped the diversity of conotoxins.
This systems-level approach will not only enhance our fundamental knowledge of conotoxins but may also reveal new strategies for their production and engineering.
Exploring Non-Canonical Targets and Allosteric Modulation Sites for this compound
While α-conotoxins are primarily known as competitive antagonists at the orthosteric (agonist-binding) site of nAChRs, there is growing evidence that they can also interact with other sites on the receptor. mdpi.comnih.gov Future investigations should explore the possibility that this compound or its analogues may bind to non-canonical or allosteric sites, which could lead to novel mechanisms of nAChR modulation.
Studies on other conotoxins have shown that binding at non-canonical interfaces can profoundly alter receptor function. nih.gov For instance, some α-conotoxins have been found to act as agonists in the presence of positive allosteric modulators (PAMs). researchgate.net It is conceivable that GID, with its unusual structural features, might also exhibit such complex pharmacology. Investigating the effects of GID in the presence of various nAChR modulators could uncover previously unknown activities and expand its utility as a pharmacological probe. Furthermore, some α-conotoxins have been shown to interact with targets outside of the nAChR family, such as GABAB receptors, opening up the possibility of entirely new therapeutic applications. nih.gov
Overcoming Challenges in Large-Scale Production and Stability for Research Reagents
A major bottleneck in the widespread use of α-conotoxins as research tools and potential therapeutics is the difficulty in producing large quantities of the correctly folded and stable peptide. nih.govnih.gov Chemical synthesis of conotoxins is often complex and can result in a mixture of disulfide bond isomers, leading to low yields of the active form. mdpi.com
Future research must focus on developing more efficient and scalable production methods. Potential strategies include:
Optimized Oxidative Folding Conditions: Systematically testing different buffer conditions, redox agents, and co-solvents can significantly improve the yield of the native globular isomer. nih.gov
Heterologous Expression Systems: Utilizing bacterial or yeast expression systems could provide a more cost-effective and scalable alternative to chemical synthesis, although challenges with correct folding and post-translational modifications remain. frontiersin.org
Engineered Stability: Introducing modifications to the peptide backbone, such as N-to-C cyclization or the replacement of disulfide bonds with more stable linkages, can enhance the resistance of α-conotoxins to degradation in biological systems. nih.gov
Addressing these production and stability challenges is crucial for advancing this compound from a fascinating natural product to a readily available and robust tool for neuroscience research and drug discovery.
Q & A
Q. What are the primary neuronal nicotinic acetylcholine receptor (nAChR) subtypes targeted by α-conotoxin-GID, and what are their respective IC50 values?
this compound selectively inhibits α7, α3β2, and α4β2 nAChR subtypes with IC50 values of 5 nM , 3 nM , and 150 nM , respectively. Its potency is ≥1000-fold lower at muscle-type (α1β1γδ) and other neuronal subtypes (α3β4, α4β4). This subtype-specificity makes it a valuable tool for studying nAChR pharmacology .
Q. How does the N-terminal extension of this compound influence its selectivity and binding kinetics across different nAChR subtypes?
The four-amino-acid N-terminal tail (residues 1–4) is critical for α4β2 activity. Truncation (GIDΔ1–4) reduces α4β2 potency by >10-fold but minimally affects α3β2/α7 inhibition. Despite its functional importance, the tail is structurally disordered in solution, suggesting dynamic interactions during binding .
Q. What structural motifs distinguish this compound from other α4/7-conotoxins, and how do these affect receptor interaction?
Unique features include:
- An extended N-terminal sequence with γ-carboxyglutamate (Gla) and hydroxyproline residues.
- The NN(P/O) motif in loop II, which correlates with α7 vs. α3β2 selectivity.
- Longer aliphatic side-chains at position 13 enhance α7 selectivity .
Advanced Research Questions
Q. What experimental approaches are recommended for investigating structure-activity relationships (SAR) in this compound analogs?
- Alanine scanning mutagenesis : Identifies critical residues (e.g., Pro<sup>10</sup>, Asp<sup>3</sup>, Arg<sup>12</sup>, Asn<sup>14</sup>) .
- Truncation studies : Assess domain-specific contributions (e.g., N-terminal tail for α4β2 binding) .
- Binding kinetics : Measure off-rates using patch-clamp electrophysiology to evaluate residue-specific impacts on receptor dissociation .
Q. How can researchers resolve apparent contradictions in subtype-specific potency data when modifying this compound's structural domains?
- Use mutagenesis to isolate domain effects (e.g., Arg<sup>12</sup> contributes to α7/α4β2 activity but not α3β2) .
- Analyze binding kinetics : Faster off-rates in truncated analogs (GIDΔ1–4) at α7/α3β2 suggest tail stabilizes interactions despite low structural order .
- Compare molecular dynamics simulations with experimental IC50 data to model conformational flexibility .
Q. What methodological considerations are critical when designing electrophysiological studies to assess this compound's effects on nAChR subtypes?
- Use heterologous expression systems (e.g., Xenopus oocytes, HEK293 cells) to isolate subtype-specific responses.
- Apply concentration-response protocols with ≥6 data points for robust IC50 determination.
- Control for receptor desensitization by optimizing toxin exposure times .
Q. Which residue-level modifications in this compound most significantly impact its pharmacological profile?
- Proline<sup>10</sup> : Essential for α3β2 activity (alanine substitution abolishes potency).
- Asp<sup>3</sup>/Arg<sup>12</sup>/Asn<sup>14</sup> : Critical for α7 inhibition.
- N-terminal tail : Required for α4β2 activity but dispensable for α3β2/α7 .
Data Analysis & Interpretation
Q. What quantitative analysis methods are appropriate for comparing this compound's inhibitory potency across multiple nAChR subtypes?
- Fit dose-response data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression.
- Compare IC50 values with ANOVA or Student’s t-test (with Bonferroni correction for multiple comparisons).
- Report 95% confidence intervals to assess statistical overlap between subtypes .
Q. How should researchers approach the development of α4β2-selective analogs given the tight binding site constraints observed in this compound studies?
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound potency studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
